1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings and functional groups in this compound makes it a versatile candidate for various chemical and biological studies.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine and 5-(trifluoromethyl)pyridin-2-amine.
Coupling Reaction: The intermediates are then subjected to a coupling reaction using a suitable coupling agent, such as palladium catalysts, to form the desired triazolopyrazine derivative.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the triazolopyrazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides to introduce new substituents on the pyridine ring
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets, such as kinases and receptors.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related drugs
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like kinases by binding to their active sites, thereby blocking their activity and downstream signaling pathways.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting cellular responses and signaling cascades
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other triazolopyrazine derivatives:
Similar Compounds: Compounds like 1,2,4-triazolo[4,3-a]quinoxaline and 1,2,4-triazolo[4,3-a]pyrimidine share structural similarities and biological activities
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of heterocyclic rings in this compound imparts unique chemical properties and biological activities, making it a valuable compound for research
This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16F3N7 |
---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
3-methyl-8-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C16H16F3N7/c1-11-22-23-15-14(20-4-5-26(11)15)25-8-6-24(7-9-25)13-3-2-12(10-21-13)16(17,18)19/h2-5,10H,6-9H2,1H3 |
InChI Key |
PAZYQQUMJBWTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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